(2-phenyl-1,3-oxazol-5-yl)methyl N-(phenylcarbonyl)methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzoylamino group, and a methylsulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors such as β-diketones and hydroxylamine . The benzoylamino group can be introduced via acylation reactions using benzoyl chloride and an appropriate amine . The methylsulfanyl group is often incorporated through nucleophilic substitution reactions involving thiols .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE undergoes various types of chemical reactions, including:
Reduction: The benzoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted oxazole derivatives .
Scientific Research Applications
(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of (2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoylamino group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group may also play a role in enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness
(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the oxazole ring, benzoylamino group, and methylsulfanyl group allows for diverse reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)methyl 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C22H22N2O4S/c1-29-13-12-19(24-20(25)16-8-4-2-5-9-16)22(26)27-15-18-14-23-21(28-18)17-10-6-3-7-11-17/h2-11,14,19H,12-13,15H2,1H3,(H,24,25) |
InChI Key |
AHIOHVATYQYYGS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)OCC1=CN=C(O1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.